N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide
Description
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Properties
IUPAC Name |
N-(3-cyano-4-methylsulfinylphenyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-4-3-5-12(8-11)16(19)18-14-6-7-15(21(2)20)13(9-14)10-17/h3-9H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNIAMVZFZUODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)S(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide are currently unknown. This compound is a research chemical and more studies are needed to identify its specific targets and their roles in biological systems.
Mode of Action
It is known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis. They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds.
Biochemical Pathways
Cyanoacetamide derivatives are known to be involved in the synthesis of various organic heterocycles, which play crucial roles in many biochemical pathways.
Biological Activity
N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide, also known by its CAS number 320421-56-5, is a compound of interest due to its potential biological activity. This article aims to summarize the available research findings, including its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C22H18N2O3S
- Molecular Weight : 390.45 g/mol
- CAS Number : 320421-56-5
- Boiling Point : Approximately 537.9 °C (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. The presence of the cyano and sulfinyl groups in its structure is believed to contribute to its pharmacological effects.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines, including:
- Breast Cancer Cells : Inhibition of cell growth was observed, with IC50 values indicating effective concentration levels.
- Lung Cancer Cells : Similar inhibitory effects were noted, suggesting a broad-spectrum anticancer activity.
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammatory markers in cellular models. Key findings include:
- Reduction of Cytokines : The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cells.
- Inhibition of NF-kB Pathway : Research indicates that the compound may modulate the NF-kB signaling pathway, which plays a crucial role in inflammation.
Case Studies
-
Study on Breast Cancer Cell Lines :
- Objective : To evaluate the anticancer efficacy of this compound.
- Methodology : MTT assay was used to assess cell viability.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM.
-
Inflammatory Response in Macrophages :
- Objective : To explore the anti-inflammatory effects on macrophage activation.
- Methodology : ELISA assays measured cytokine production post-treatment.
- Results : The compound reduced IL-6 production by 60% compared to control groups, indicating strong anti-inflammatory properties.
Summary Table of Biological Activities
Q & A
Basic: What are the established synthetic routes for N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-methylbenzenecarboxamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Coupling of 3-methylbenzoic acid derivatives with 3-cyano-4-(methylthio)aniline via amide bond formation using carbodiimide-based coupling agents (e.g., EDCI or DCC) .
- Step 2: Oxidation of the methylthio (-SMe) group to methylsulfinyl (-SOCH₃) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .
Key Considerations:
- Solvent selection (e.g., dichloromethane or THF) impacts reaction efficiency.
- Temperature control during oxidation prevents over-oxidation to sulfone derivatives .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of the cyano and sulfinyl groups. For example, the sulfinyl proton exhibits distinct deshielding (~2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and monitors oxidation intermediates .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight (e.g., calculated m/z for C₁₆H₁₃N₂O₂S: 297.07) .
Advanced: How can reaction kinetics be studied to optimize the oxidation step of the methylthio group?
Answer:
- Method: Use pseudo-first-order kinetics with excess mCPBA. Monitor reaction progress via HPLC or UV-Vis spectroscopy at 254 nm .
- Variables:
- Temperature: Lower temperatures (0–5°C) reduce side reactions.
- Solvent Polarity: Polar aprotic solvents (e.g., acetonitrile) enhance oxidation efficiency .
- Data Analysis: Plot ln([reactant]) vs. time to calculate rate constants and identify optimal conditions .
Contradiction Note: Some studies report incomplete oxidation at sub-stoichiometric mCPBA ratios, necessitating iterative optimization .
Advanced: What structural features contribute to its potential biological activity, and how can structure-activity relationships (SAR) be explored?
Answer:
- Key Functional Groups:
- Sulfinyl Group: Enhances polarity and hydrogen-bonding capacity, improving target binding (e.g., kinase inhibition) .
- Cyano Group: Stabilizes aromatic π-stacking interactions in hydrophobic enzyme pockets .
- SAR Strategies:
- Synthesize analogs with modified substituents (e.g., replacing methyl with trifluoromethyl) .
- Use molecular docking to predict binding modes with targets like tyrosine kinases or apoptosis regulators .
Case Study: Analogous compounds with para-substituted sulfinyl groups show 2–3× higher cytotoxicity in HT-29 colon cancer cells .
Advanced: How can discrepancies in reported biological activity (e.g., IC₅₀ variations) be resolved?
Answer:
- Experimental Variables to Assess:
- Cell Line Variability: Test across multiple lines (e.g., MCF-7 vs. HeLa) to rule out lineage-specific effects .
- Assay Conditions: Standardize incubation time, serum concentration, and compound solubility (e.g., DMSO vs. cyclodextrin formulations) .
- Data Normalization: Use internal controls (e.g., cisplatin) to calibrate activity metrics .
Example: A study reported IC₅₀ = 12 µM in A549 cells vs. 25 µM in Jurkat cells; differences were attributed to mitochondrial membrane potential variability .
Basic: What physicochemical properties influence its pharmacokinetic profile?
Answer:
- LogP: Predicted ~2.1 (moderate lipophilicity), balancing membrane permeability and aqueous solubility .
- pKa: The sulfinyl group has a pKa ~10.5, rendering the compound unionized at physiological pH, favoring passive diffusion .
- Solubility: Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies .
Advanced: What computational tools are suitable for modeling its interactions with biological targets?
Answer:
- Molecular Dynamics (MD): Simulate binding stability with proteins (e.g., Bcl-2) using AMBER or GROMACS .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic/electrophilic attack sites .
- ADMET Prediction: Software like SwissADME estimates bioavailability, CYP450 interactions, and toxicity risks .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Accelerated Stability Testing:
- Temperature: Store at 4°C, 25°C, and 40°C for 4 weeks. Monitor degradation via HPLC .
- Light Sensitivity: Expose to UV (254 nm) for 48 hours; sulfinyl groups may photooxidize to sulfones .
- Recommended Storage: -20°C in amber vials under argon to prevent hydrolysis and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
